

The Advent and Ascendancy of 4-Acetoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetoxyphenylboronic acid

Cat. No.: B575150

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An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid, a white to off-white crystalline powder, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.^[1] Its strategic combination of a reactive boronic acid moiety and a protected phenol offers chemists a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this invaluable reagent, with a particular focus on its role in the development of novel therapeutics.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the emergence of **4-acetoxyphenylboronic acid** is intrinsically linked to the broader development of arylboronic acids and the transformative impact of the Suzuki-Miyaura cross-coupling reaction. The pioneering work on organoboranes, leading to the development of this powerful carbon-carbon bond-forming methodology, created the demand for a diverse palette of functionalized boronic acids, including the subject of this guide.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of **4-acetoxyphenylboronic acid** is paramount for its effective use in research and development. The key data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	177490-82-3	[2]
Molecular Formula	C ₈ H ₉ BO ₄	[2]
Molecular Weight	179.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	224 °C (literature)	[1]
Purity	≥97%	[2]

The Genesis of a Reagent: Synthesis of 4-Acetoxyphenylboronic Acid

The synthesis of **4-acetoxyphenylboronic acid** can be approached through several strategic pathways, primarily leveraging the well-established methodologies for the formation of aryl-boron bonds. The two most prominent methods are the Miyaura borylation of an aryl halide and the lithiation-borylation of an aryl halide.

Method 1: Miyaura Borylation of 4-Bromophenyl Acetate

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).^{[3][4]} This method is favored for its mild reaction conditions and broad functional group tolerance.^[3]

Experimental Protocol:

A detailed experimental protocol for the Miyaura borylation of 4-bromophenyl acetate is as follows:

- Materials:

- 4-Bromophenyl acetate
- Bis(pinacolato)diboron (B_2pin_2)
- Palladium(II) acetate ($Pd(OAc)_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium acetate (KOAc) or another suitable base
- Anhydrous 1,4-dioxane or another suitable aprotic solvent
- Procedure:
 - To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).
 - Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., $Pd(OAc)_2$, 2-5 mol%) and a ligand (e.g., PPh_3 , 4-10 mol%).
 - Add anhydrous 1,4-dioxane to the flask.
 - Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid. For hydrolysis, the

crude ester is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of a strong acid (e.g., HCl) with stirring until the deprotection is complete.

- The **4-acetoxyphenylboronic acid** is then isolated by extraction and purified by recrystallization or column chromatography.

Quantitative Data for Miyaura Borylation (Representative):

Reactant/ Product	Molar Equiv.	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromophenyl acetate	1.0	3% PdCl ₂ (dppf))	DMSO	80	16	70-85
Bis(pinacolato)diboron	1.1					
Potassium acetate	2.5					

Note: Yields are highly dependent on the specific catalyst, ligand, base, and reaction conditions used and should be optimized for each specific application.

Method 2: Lithiation-Borylation of 4-Bromophenyl Acetate

An alternative route involves the formation of an organolithium reagent from an aryl halide, followed by quenching with a borate ester. This method is powerful but requires strictly anhydrous conditions and low temperatures to manage the reactivity of the organolithium intermediate.^[5]

Experimental Protocol:

A general protocol for the lithiation-borylation of 4-bromophenyl acetate is as follows:

- Materials:

- 4-Bromophenyl acetate
- n-Butyllithium (n-BuLi) or another strong organolithium base
- Triisopropyl borate or trimethyl borate
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Procedure:
 - Dissolve 4-bromophenyl acetate (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
 - To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
 - Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute hydrochloric acid.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude **4-acetoxyphenylboronic acid** by recrystallization or column chromatography.

Quantitative Data for Lithiation-Borylation (Representative):

Reactant/Product	Molar Equiv.	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromophenyl acetate	1.0	THF	-78 to RT	2-3	60-75
n-Butyllithium	1.1				
Triisopropyl borate	1.2				

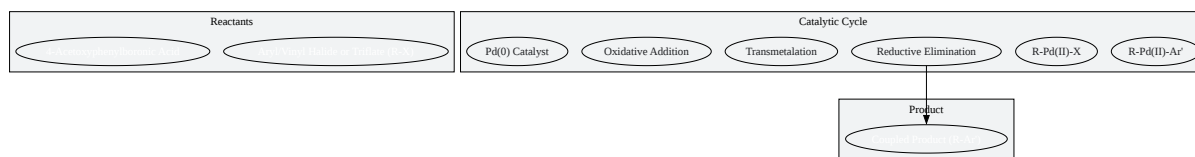
Note: Yields can be variable and are sensitive to the reaction conditions, particularly temperature control and the purity of the reagents and solvents.

Key Applications in Research and Development

4-Acetoxyphenylboronic acid is a versatile building block with a wide range of applications, primarily centered around its participation in palladium-catalyzed cross-coupling reactions.^[1]

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of **4-acetoxyphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[1][6]} This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. The acetoxy group can be retained in the final product or deprotected to reveal a phenol, providing a handle for further functionalization. This strategy is extensively used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.^[1]



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Drug Discovery and Development

The boronic acid functional group has gained significant attention in medicinal chemistry due to its ability to form reversible covalent bonds with diols, a feature present in many biological molecules.^[1] This property makes boronic acid derivatives, including **4-acetoxyphe****nylboronic acid**, attractive candidates for the design of enzyme inhibitors and targeted drug delivery systems. The acetoxy group can serve as a prodrug moiety, which is cleaved in vivo to release the active phenolic compound.

Material Science and Chemical Sensors

Beyond pharmaceuticals, **4-acetoxyphe****nylboronic acid** and its derivatives are utilized in the development of advanced materials such as polymers and hydrogels.^[1] The ability of the boronic acid group to interact with diols is also harnessed in the design of chemical sensors for the detection of saccharides and other biologically important molecules.^[1]

Conclusion

4-Acetoxyphe**nylboronic acid** stands as a testament to the enabling power of synthetic methodology in advancing scientific discovery. While its specific origins are intertwined with the broader history of organoboron chemistry, its impact is clear and continues to grow. Its versatility as a synthetic intermediate, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, has cemented its place in the toolbox of organic chemists. As research in drug

discovery, materials science, and diagnostics continues to push the boundaries of molecular design, the demand for and applications of **4-acetoxyphenylboronic acid** are poised for continued expansion, ensuring its relevance for years to come.

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